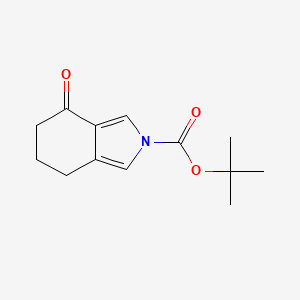

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

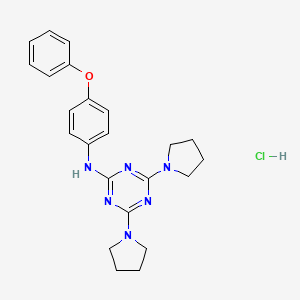

“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is a heterocyclic building block useful in chemical synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which were then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows a peak at 1706 cm-1, which corresponds to the C=O stretch . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

科学的研究の応用

Preparation and Chemical Reactions

- Diels-Alder Reaction : A study detailed the preparation and Diels-Alder reaction involving a 2-Amido substituted furan, showcasing the utility of tert-Butyl derivatives in facilitating complex cycloaddition reactions, which are fundamental in synthetic chemistry for constructing cyclic compounds (Padwa, Brodney, & Lynch, 2003).

- Oxidative Coupling : Research demonstrated a palladium-copper-cocatalyzed intramolecular oxidative coupling strategy, where tert-Butyl hydroperoxide was used both as the oxidant and oxygen source, underscoring the compound's role in promoting atom-economical synthesis of 3-acylindoles, a class of compounds with significant pharmacological interest (Xiao-Feng Xia et al., 2013).

- Enantioselective Synthesis : Another study focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor, illustrating the compound's role in generating chiral building blocks for bioactive molecules (J. Marin et al., 2004).

Catalysis and Stereoselectivity

- Catalysis : Research on improved catalysts for palladium-catalyzed synthesis of oxindoles by amide alpha-arylation highlighted the use of tert-butylphosphine ligands to achieve high yields under mild conditions, demonstrating the compound's applicability in facilitating complex catalytic reactions that form quaternary carbon centers in alpha,alpha-disubstituted oxindoles (S. Lee & J. Hartwig, 2001).

- Stereoselective Syntheses : A study on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate showcased the compound's utility in achieving high stereoselectivity, critical for the synthesis of stereochemically complex pharmaceuticals (V. Boev et al., 2015).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate”. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

特性

IUPAC Name |

tert-butyl 7-oxo-5,6-dihydro-4H-isoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWCRFYEXVDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C2CCCC(=O)C2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)

![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2939945.png)